6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLB1122168 (formic) is a small molecule inhibitor of sphingosine-1-phosphate (S1P) transport via the SPNS lysolipid transporter 2 (Spns2; SLC63A2). This compound is known for its potency in inhibiting S1P release, with an IC50 of 94 nM . It is more potent than its predecessor, SLF1081851 .
Preparation Methods
The synthetic route for SLB1122168 (formic) involves the preparation of 2-aminobenzoxazole derivatives. The compound is synthesized through a series of reactions, including the formation of the benzoxazole ring and subsequent functionalization with a decyl chain and a pyrrolidin-3-ylmethyl group The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
SLB1122168 (formic) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxazole ring.
Substitution: Substitution reactions can be used to introduce different substituents on the benzoxazole ring or the decyl chain
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically modified derivatives of SLB1122168 (formic) with altered functional groups.
Scientific Research Applications
SLB1122168 (formic) has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of S1P transport and the role of Spns2 in various biological processes
Biology: The compound is used to investigate the effects of S1P transport inhibition on cellular processes, such as lymphocyte circulation
Medicine: SLB1122168 (formic) has potential therapeutic applications in diseases where S1P signaling is dysregulated, such as autoimmune diseases and cancer
Industry: The compound can be used in the development of new drugs targeting S1P transport and related pathways
Mechanism of Action
SLB1122168 (formic) exerts its effects by inhibiting the Spns2-mediated release of S1P. This inhibition leads to a decrease in circulating lymphocytes without affecting plasma S1P levels . The molecular targets of SLB1122168 (formic) include the Spns2 transporter, which is responsible for the transport of S1P across cell membranes .
Comparison with Similar Compounds
SLB1122168 (formic) is compared with other similar compounds, such as SLF1081851 and other 2-aminobenzoxazole derivatives. These compounds share a similar mechanism of action but differ in their potency and specificity for Spns2 . SLB1122168 (formic) is unique in its high potency and selectivity for Spns2, making it a valuable tool for studying S1P transport and its role in various biological processes .
Similar compounds include:
- SLF1081851
- Other 2-aminobenzoxazole derivatives
Properties
Molecular Formula |
C23H37N3O3 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid |
InChI |
InChI=1S/C22H35N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19;2-1-3/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H,(H,2,3)/t19-;/m0./s1 |
InChI Key |
NCROFXPTZAVBIP-FYZYNONXSA-N |
Isomeric SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3.C(=O)O |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.